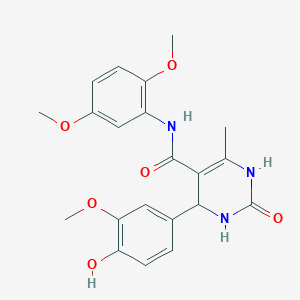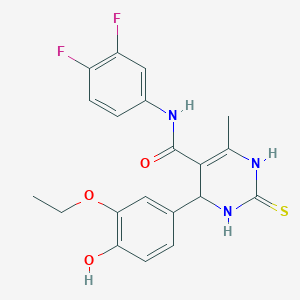
6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Descripción general
Descripción
6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazolidinone herbicides, which are known for their broad-spectrum activity and low toxicity to non-target organisms.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process, resulting in the death of the target weeds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds, and is rapidly metabolized and excreted from the body. However, it can have adverse effects on aquatic organisms, particularly fish and aquatic invertebrates, if it enters waterways through runoff or leaching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a widely used herbicide in agriculture, and its effectiveness and selectivity have been well documented. However, its use in laboratory experiments can be limited by its potential environmental impact, as well as its potential to interfere with other biochemical pathways in plants and animals.
Direcciones Futuras
Further research is needed to explore the potential of 6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one as a tool for studying plant physiology and biochemistry. In addition, there is a need for more studies on the environmental impact of this compound, particularly its effects on non-target organisms and ecosystems. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
Aplicaciones Científicas De Investigación
6-chloro-4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has been extensively studied for its herbicidal activity and its impact on the environment. It has been shown to be effective against a wide range of weeds, including both broadleaf and grassy weeds, and has a long residual activity in the soil.
Propiedades
IUPAC Name |
6-chloro-4-ethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-4-10-5-15(18)20-13-7-14(12(16)6-11(10)13)19-9(3)8(2)17/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHTXHNVGIBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-bromo-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3965001.png)
![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965010.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3965016.png)

![2-(2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B3965026.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B3965029.png)

![ethyl [(8-methyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetate](/img/structure/B3965044.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965048.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965051.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3965055.png)
![diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965064.png)

![10-({[2-(3a,7a-dihydro-1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965077.png)